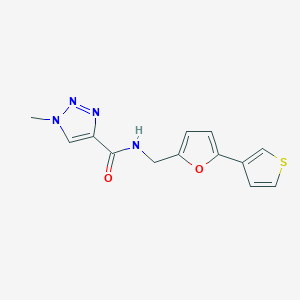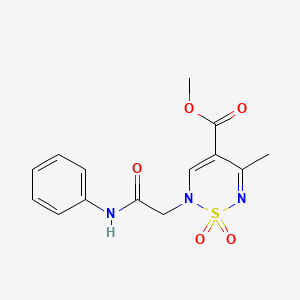
2,4-Difluoro-1-(isocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,4-Difluoro-1-(isocyanatomethyl)benzene is a fluorinated aromatic molecule that contains an isocyanate group attached to a benzene ring which is further substituted with two fluorine atoms. The presence of the isocyanate group makes it a reactive intermediate for various chemical syntheses.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of 2,4-Difluoro-1-(isocyanatomethyl)benzene, they do provide insight into related compounds and their synthetic routes. For instance, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves an aromatic nucleophilic substitution reaction . This suggests that a similar strategy could potentially be applied to synthesize the target molecule by substituting appropriate nucleophiles and electrophiles.
Molecular Structure Analysis
The molecular structure of related fluorinated benzene derivatives has been investigated using spectroscopic methods and X-ray crystallography . These studies have revealed large bond angles around substituent atoms, which could imply that 2,4-Difluoro-1-(isocyanatomethyl)benzene may also exhibit unusual bond angles due to the presence of electron-withdrawing fluorine atoms and the steric bulk of the isocyanate group.
Chemical Reactions Analysis
The reactivity of isocyanate groups in similar molecules has been demonstrated in the synthesis of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones, where 1-aryl-1-chloro-2,2,2-trifluoroethylisocyanates react with 3-alkoxyphenols . This indicates that the isocyanate group in 2,4-Difluoro-1-(isocyanatomethyl)benzene would likely be reactive towards nucleophiles, leading to various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Difluoro-1-(isocyanatomethyl)benzene can be inferred from the properties of related compounds. The presence of fluorine atoms is known to influence the chemical reactivity and physical properties such as boiling point, solubility, and stability. The electrochemical properties of fluorinated benzene derivatives have been explored, suggesting that similar studies on 2,4-Difluoro-1-(isocyanatomethyl)benzene could reveal interesting redox behaviors .
Aplicaciones Científicas De Investigación
Fluorobenzene Nucleobase Analogues for Peptide Nucleic Acids
2,4-Difluorotoluene, a related compound to 2,4-Difluoro-1-(isocyanatomethyl)benzene, has been explored for its potential as a nonpolar isostere of thymidine in nucleic acid studies. Its incorporation into peptide nucleic acids aimed at triple helical recognition of RNA showcases the role of fluorine substitutions in enhancing nucleobase interactions. The study revealed that fluorine atoms can participate in non-canonical hydrogen bonding, thereby stabilizing specific nucleotide triplets and providing insights into RNA recognition mechanisms Vipin Kumar, E. Rozners, 2021.
Synthesis Optimization in Isocyanate Production
In the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which shares a functional group with 2,4-Difluoro-1-(isocyanatomethyl)benzene, research has focused on developing non-phosgene routes due to the hazardous nature of phosgene. This work emphasizes the importance of finding safer and more environmentally friendly synthetic pathways for isocyanate compounds, which have broad applications in materials science Dong Jianxun et al., 2018.
Fluorinated Polyethers Synthesis
The synthesis of highly fluorinated monomers for the production of polyethers showcases the utility of fluorinated benzene derivatives in material science. These compounds contribute to the creation of materials with low dielectric properties and high thermal stability, highlighting the significant impact of fluorine substitution on the physical properties of polymeric materials J. W. Fitch et al., 2003.
Novel Organic/Inorganic Hybrid Structures
The study of benzene derivatives, including those with fluorine substitutions, has led to the creation of hybrid organic/inorganic structures. These compounds bridge the gap between organic chemistry and inorganic materials science, demonstrating the versatility of benzene derivatives in facilitating novel chemical architectures with potential applications in catalysis, materials science, and beyond Adam J. V. Marwitz et al., 2009.
Propiedades
IUPAC Name |
2,4-difluoro-1-(isocyanatomethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJXDIJPMYSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-1-(isocyanatomethyl)benzene | |
CAS RN |
1291101-40-0 |
Source


|
| Record name | 2,4-difluoro-1-(isocyanatomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)
amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)



![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)

